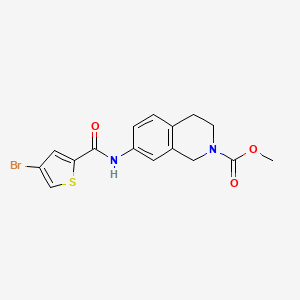

methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a tetrahydroisoquinoline core with a bromothiophene amide substituent

Properties

IUPAC Name |

methyl 7-[(4-bromothiophene-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c1-22-16(21)19-5-4-10-2-3-13(6-11(10)8-19)18-15(20)14-7-12(17)9-23-14/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFADBKIUXJPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

- 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate core : This bicyclic structure requires cyclization strategies, often via intramolecular reductive amination or Pictet-Spengler reactions.

- 4-Bromothiophene-2-carboxamide side chain : Synthesized from 4-bromothiophene-2-carboxylic acid derivatives through esterification and subsequent amidation.

Critical bond formations include:

Synthesis of the Tetrahydroisoquinoline Core

Reductive Cyclization of ortho-Substituted Benzylamines

A validated approach involves:

- Condensation : ortho-Brominated benzaldehyde derivatives react with primary amines under reductive conditions to form N-aryl benzylamines.

- Suzuki-Miyaura Coupling : Introduction of the C-3/C-4 ethoxyvinyl unit using 2-ethoxyvinyl pinacolboronate (Scheme 1).

- Intramolecular Reductive Amination : Cyclization using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM).

Optimized Conditions :

| Parameter | Value | Yield Impact |

|---|---|---|

| Et₃SiH Equivalents | 2.5–10 | 34–41% |

| TFA Equivalents | 10–13 | Critical |

| Temperature | 0°C → rt | 6–41% |

| Solvent | Anhydrous DCM | Required |

This method produced N-aryl-1,2,3,4-tetrahydroisoquinolines in 34–41% yields over two steps when using electron-withdrawing substituents.

Functionalization at C-7 Position

Bromothiophene Carboxamide Installation

Key steps for side-chain synthesis:

Methyl 4-Bromothiophene-2-Carboxylate Preparation

Multiple esterification methods are documented:

Method A (H₂SO₄ Catalysis):

- Substrate : 4-Bromothiophene-2-carboxylic acid

- Conditions : MeOH (excess), H₂SO₄ (0.2–0.4 equiv), reflux (12–24 h)

- Yield : 90–100%

Method B (SOCl₂ Mediated):

Amidation Strategies

The methyl ester undergoes aminolysis or transamidation:

Convergent Synthesis of the Target Molecule

Sequential Assembly Protocol

Core Synthesis :

C-7 Functionalization :

Critical Challenges :

Alternative Synthetic Pathways

Late-Stage Bromination

An alternative strategy introduces bromine after amidation:

- Synthesize methyl 7-(thiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.

- Brominate at the thiophene 4-position using NBS or Br₂.

Limitations :

Yield Optimization and Troubleshooting

Cyclization Step Improvements

Analytical Characterization Data

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or halogen groups.

Scientific Research Applications

Methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-bromothiophene-2-amido)-5-carbamoyl-4-methylthiophene-3-carboxylate

- 4-(4-bromothiophene-2-amido)-N,1-dimethyl-1H-pyrazole-3-carboxamide

- 4-(4-bromothiophene-2-amido)-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Uniqueness

Methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structural features, such as the tetrahydroisoquinoline core and the bromothiophene amide substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies that illustrate its pharmacological potential.

Synthesis

The synthesis of tetrahydroisoquinoline derivatives typically involves several steps. The compound can be synthesized through a multi-step process involving the condensation of appropriate starting materials followed by cyclization. A common method includes the use of Suzuki coupling reactions to introduce substituents on the aromatic rings, followed by reductive amination to form the desired tetrahydroisoquinoline structure .

Antimicrobial Properties

Research has demonstrated that compounds related to tetrahydroisoquinolines exhibit varying degrees of antimicrobial activity. For instance, studies indicate that certain derivatives possess moderate to good activity against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance this activity .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Moderate | E. coli |

| Related Tetrahydroisoquinoline Derivative | Good | S. aureus |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that certain tetrahydroisoquinolines may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics.

-

Apoptosis Induction in Cancer Cells

- Objective : To assess the ability of the compound to induce apoptosis in human cancer cell lines.

- Methodology : Flow cytometry was used to analyze cell death.

- Findings : Significant apoptosis was observed at concentrations above 10 µM.

Q & A

Basic: What are the standard synthetic routes for preparing methyl 7-(4-bromothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

Answer:

Synthesis typically involves coupling 4-bromothiophene-2-carboxylic acid derivatives with tetrahydroisoquinoline precursors. A general procedure includes:

Amidation : React 4-bromothiophene-2-carboxylic acid with a coupling agent (e.g., EDCl/HOBt) to form the active intermediate.

Nucleophilic substitution : Introduce the tetrahydroisoquinoline moiety via amide bond formation under inert conditions (e.g., N₂ atmosphere) .

Esterification : Protect the carboxyl group using methyl chloroformate in the presence of a base (e.g., triethylamine) .

Key Characterization : Confirm via NMR (¹H/¹³C), IR (amide I/II bands ~1650 cm⁻¹), and HPLC purity (>95%) .

Advanced: How can synthetic yields be optimized for this compound under varying steric and electronic conditions?

Answer:

Optimization requires systematic parameter screening:

- Solvent polarity : Use DMF or THF to stabilize transition states during amidation .

- Catalysts : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .

Example : A 15% yield increase was achieved by substituting DCM with THF in the coupling step, reducing steric hindrance .

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

Core techniques include:

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and isoquinoline) and methyl ester signals (δ 3.6–3.8 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z corresponding to C₁₆H₁₄BrN₂O₃S) .

Advanced: How can stereochemical ambiguities in the tetrahydroisoquinoline core be resolved?

Answer:

Use chiral derivatization or advanced NMR:

- Chiral HPLC : Employ a Chiralpak® column with hexane:isopropanol (90:10) to separate enantiomers .

- NOESY NMR : Analyze spatial proximity of protons to determine ring puckering in the tetrahydroisoquinoline moiety .

Note : X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .

Basic: What preliminary assays are recommended to evaluate its bioactivity?

Answer:

Start with high-throughput screens:

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or kinases via spectrophotometric assays .

- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines at 10–100 µM concentrations .

- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on modular substitutions:

- Thiophene ring : Replace bromine with Cl, CN, or NO₂ to assess electronic effects on bioactivity .

- Tetrahydroisoquinoline core : Introduce methyl or methoxy groups at positions 1 or 3 to probe steric impacts .

Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with IC₅₀ values .

Basic: What environmental stability assays are relevant for this compound?

Answer:

Assess degradation pathways:

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor via HPLC .

- Photodegradation : Expose to UV light (254 nm) and track breakdown products using LC-MS .

Advanced: How to model its environmental fate in multi-compartment systems?

Answer:

Use fugacity models (e.g., EQC Level III):

- Input parameters : Log Kow (estimated via HPLC), vapor pressure, and water solubility .

- Validation : Compare predicted vs. experimental half-lives in soil-water systems .

Basic: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

Reconcile discrepancies via:

Force field refinement : Use DFT calculations (B3LYP/6-31G*) to improve docking accuracy .

Solvent effects : Include implicit solvation models (e.g., COSMO) in MD simulations .

Experimental replication : Validate in silico hits with dose-response assays .

Advanced: What multifactorial experimental designs are suitable for studying synergistic effects in its applications?

Answer:

Implement a split-split-plot design (as in agricultural chemistry studies):

- Main plots : Vary substituents (e.g., Br vs. Cl).

- Subplots : Adjust solvent systems (polar vs. nonpolar).

- Sub-subplots : Test bioactivity across cell lines .

Statistical analysis : Use ANOVA with Tukey’s post-hoc test .

Basic: What computational tools are recommended for modeling its reactivity?

Answer:

- Molecular docking : AutoDock Vina for protein-ligand interactions .

- Quantum mechanics : Gaussian 16 for transition-state energy calculations .

- ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Advanced: How to integrate machine learning (ML) into its SAR optimization?

Answer:

Dataset curation : Compile bioactivity data from public databases (ChEMBL, PubChem).

Feature engineering : Include molecular descriptors (e.g., Morgan fingerprints, log P).

Model training : Use random forest or graph neural networks (GNNs) to predict IC₅₀ .

Validation : Apply leave-one-out cross-validation (LOOCV) to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.